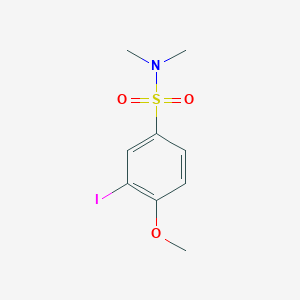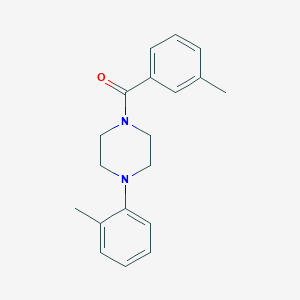
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide, also known as DEHB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DEHB is a benzamide derivative that has been found to exhibit promising biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide can inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has also been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has been found to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and angiogenesis. Studies have shown that 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage. 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines and angiogenic factors, which can contribute to the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has also been found to exhibit low toxicity in normal cells, making it a potentially safe and effective cancer therapy. However, 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Future Directions
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases. Further studies are also needed to fully understand the mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide and its potential side effects.
Synthesis Methods
The synthesis of 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide can be achieved through a multi-step process involving the reaction of 4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,5-dichloro-4-ethoxyaniline. The final step involves the amidation of the resulting intermediate with ammonia or an amine.
Scientific Research Applications
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-2-21-14-12(16)7-9(8-13(14)17)15(20)18-10-3-5-11(19)6-4-10/h3-8,19H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHRVZMLSGPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7321731 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5712046.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5712052.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B5712059.png)





![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)

![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)